molecular formula C20H15N B14017277 5H-Dibenzo[a,i]carbazole, 6,13-dihydro- CAS No. 63039-79-2

5H-Dibenzo[a,i]carbazole, 6,13-dihydro-

Cat. No.: B14017277
CAS No.: 63039-79-2
M. Wt: 269.3 g/mol
InChI Key: JKIMZCAHQWHMGI-UHFFFAOYSA-N
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Description

5H-Dibenzo[a,i]carbazole, 6,13-dihydro- is a chemical compound with the molecular formula C20H15N It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its fused ring structure, which includes nitrogen as a heteroatom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Dibenzo[a,i]carbazole, 6,13-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed cyclization reactions. For example, starting from a suitable biphenyl derivative, the compound can be synthesized through a series of steps including halogenation, amination, and cyclization .

Industrial Production Methods

Industrial production of 5H-Dibenzo[a,i]carbazole, 6,13-dihydro- may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5H-Dibenzo[a,i]carbazole, 6,13-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce halogenated or alkylated derivatives .

Scientific Research Applications

5H-Dibenzo[a,i]carbazole, 6,13-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Dibenzo[a,i]carbazole, 6,13-dihydro- involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription. This intercalation can lead to the inhibition of cancer cell growth. Additionally, it may interact with specific enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5H-Dibenzo[a,h]carbazole
  • 5H-Dibenzo[c,g]carbazole
  • 6,11-Dihydro-5H-benzo[a]carbazole

Uniqueness

5H-Dibenzo[a,i]carbazole, 6,13-dihydro- is unique due to its specific ring structure and the position of the nitrogen atomCompared to similar compounds, it may offer different electronic properties, making it particularly valuable in the field of organic electronics .

Properties

IUPAC Name

12-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N/c1-3-7-15-13(5-1)9-11-17-18-12-10-14-6-2-4-8-16(14)20(18)21-19(15)17/h1-9,11,21H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIMZCAHQWHMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)NC4=C2C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40296561
Record name 5H-Dibenzo[a,i]carbazole, 6,13-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63039-79-2
Record name 5H-Dibenzo[a, 6,13-dihydro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109910
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5H-Dibenzo[a,i]carbazole, 6,13-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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